Potassium dihydrogen phosphate

Catalog No.
S571815
CAS No.
7778-77-0
M.F
H3KO4P
M. Wt
137.094 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium dihydrogen phosphate

CAS Number

7778-77-0

Product Name

Potassium dihydrogen phosphate

IUPAC Name

potassium;dihydrogen phosphate

Molecular Formula

H3KO4P

Molecular Weight

137.094 g/mol

InChI

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

PJNZPQUBCPKICU-UHFFFAOYSA-N

SMILES

OP(=O)(O)[O-].[K+]

solubility

Freely soluble in water. Insoluble in ethanol
Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/
Soluble in about 4.5 parts water; insoluble in alcohol
Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol
Solubility in water, g/100ml: 22

Synonyms

dipotassium hydrogen phosphate, K2HPO4, KD2PO4, potassium acid phosphate, potassium dideuterium phosphate, potassium dihydrogen phosphate, potassium monohydrogen phosphate, potassium phosphate, potassium phosphate (K-H2PO4), potassium phosphate (K-H3PO4(1:2)), potassium phosphate (K2-HPO4), potassium phosphate (K3-PO4), potassium phosphate, dibasic, potassium phosphate, monobasic, potassium phosphate, unspecified form

Canonical SMILES

OP(=O)(O)O.[K]

The exact mass of the compound Potassium dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water. insoluble in ethanolsoluble in about 4.5 parts water; insoluble in alcoholsolubility: 25 g/100 cc water at 25 °c. slightly soluble in ethanolsolubility in water, g/100ml: 22. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Supplementary Records. It belongs to the ontological category of inorganic phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium dihydrogen phosphate (CAS 7778-77-0), commonly known as monopotassium phosphate (MKP) or KDP, is a highly soluble inorganic salt that serves as a critical monobasic proton donor in chemical buffering, a high-purity precursor in solid-state synthesis, and a premier non-linear optical (NLO) crystal material. In its anhydrous state, it presents as a white, free-flowing crystalline powder with a molecular weight of 136.09 g/mol. Industrially, its value proposition is anchored by its exceptional solid-state stability, predictable thermal dehydration to polyphosphates, and precise pH control (providing an acidic pH of ~4.2–4.5 in a 5% aqueous solution), making it a foundational reagent across pharmaceutical formulation, analytical chromatography, and advanced materials manufacturing .

Substituting potassium dihydrogen phosphate with closely related orthophosphates introduces severe process deviations in both wet chemistry and solid-state applications. Replacing it with its sodium analog (sodium dihydrogen phosphate) compromises dry-powder stability due to the sodium salt's aggressive hygroscopicity and tendency to form hydrates, leading to caking and molar mass inaccuracies during formulation. Substituting with dipotassium phosphate drastically shifts the initial solution pH from acidic to alkaline, fundamentally breaking the titration logic of physiological buffer systems. Furthermore, in high-temperature calcination processes, using ammonium dihydrogen phosphate instead of the potassium salt results in the evolution of corrosive ammonia gas at approximately 197°C, requiring specialized exhaust scrubbing that KDP safely bypasses by releasing only water vapor [1].

Monobasic Proton Donor Capacity for Precise pH Control

KDP acts as the essential weak acid component in phosphate buffer systems. When dissolved, it provides an acidic baseline, whereas its dibasic counterpart, dipotassium phosphate, acts as a weak base. The precise ratio of these two salts dictates the final pH around the pKa of 7.2. Using KDP ensures the correct starting proton concentration for physiological and chromatographic applications[1].

Evidence DimensionAqueous Solution pH (5% w/v)
Target Compound DatapH ~4.2 - 4.5 (acts as proton donor)
Comparator Or BaselineDipotassium phosphate (DKP): pH ~8.7 - 9.3 (acts as proton acceptor)
Quantified Difference~4.5 to 5.0 pH unit difference in baseline solution
Conditions5% aqueous solution at 25°C

Procurement must specify the monobasic form to establish the acidic equilibrium component required for formulating pH 6.0–8.0 biological buffers.

Anhydrous Stability in Dry Powder Formulations

A critical differentiator for KDP in bulk handling and dry formulation is its resistance to moisture absorption. Unlike sodium dihydrogen phosphate, which readily absorbs atmospheric moisture to form mono- and dihydrates, KDP remains strictly anhydrous up to extremely high relative humidities. This prevents caking, maintains powder flowability, and ensures that the weighed mass accurately reflects the molar quantity of the active compound without water-weight interference[1].

Evidence DimensionHydrate formation and deliquescence
Target Compound DataNon-hygroscopic, remains anhydrous
Comparator Or BaselineSodium dihydrogen phosphate (NaDP): Highly hygroscopic, forms mono/dihydrates
Quantified DifferenceElimination of water-weight variability and caking
ConditionsAmbient storage and bulk dry-powder blending

KDP is the superior choice for dry-blend formulations and precise analytical reagents where moisture-induced caking or molar mass drift is unacceptable.

Clean Thermal Decomposition for Solid-State Synthesis

When utilized as a precursor in solid-state synthesis (such as for specialty glasses, ceramics, or battery materials), KDP offers a distinct processing advantage over ammonium dihydrogen phosphate (ADP). ADP begins to decompose at approximately 197°C, releasing corrosive and toxic ammonia gas. In contrast, KDP undergoes thermal dehydration at higher temperatures (forming potassium metaphosphate) and releases only water vapor, significantly simplifying furnace exhaust management [1].

Evidence DimensionThermal decomposition byproducts
Target Compound DataReleases H2O vapor (forms KPO3 at ~400°C)
Comparator Or BaselineAmmonium dihydrogen phosphate (ADP): Releases NH3 gas (starting at ~197°C)
Quantified DifferenceComplete elimination of ammonia off-gassing
ConditionsHigh-temperature calcination / TGA under nitrogen or air

Selecting KDP over ADP for high-temperature material synthesis eliminates the need for expensive ammonia exhaust scrubbing infrastructure.

Scalable Growth for Ultra-Large Aperture Optics

While ADP possesses a higher intrinsic laser damage threshold, KDP is uniquely capable of being grown into the massive, high-optical-quality boules required for ultra-large aperture laser systems. KDP exhibits superior growth kinetics and manageable local stress from cation defects, allowing it to be reliably scaled to apertures exceeding 50 cm. This scalability makes KDP the exclusive standard for frequency conversion in high-power Inertial Confinement Fusion (ICF) laser drivers [1].

Evidence DimensionScalability for optical apertures
Target Compound DataRoutinely grown to >50 cm apertures for ICF lasers
Comparator Or BaselineAmmonium dihydrogen phosphate (ADP): Limited by growth constraints and defect-induced local stress at massive scales
Quantified DifferenceExclusive viability for ultra-large aperture ICF applications
ConditionsSolution-based slow cooling / rapid growth methods for NLO crystals

For optoelectronics procurement, KDP is the only viable material when massive-scale, high-homogeneity frequency conversion crystals are required.

HPLC Mobile Phase and Biological Buffer Formulation

Because of its precise acidic pH baseline and strict anhydrous stability, KDP is the mandatory starting monobasic component for formulating pH 6.0–8.0 buffers. It ensures accurate molarity and reproducible retention times in liquid chromatography, outperforming hygroscopic sodium analogs [1].

Solid-State Precursor for Specialty Glasses and Ceramics

In high-temperature manufacturing, KDP is the preferred phosphate source over ammonium dihydrogen phosphate because it thermally decomposes into potassium metaphosphate while releasing only water vapor, completely bypassing the toxic ammonia off-gassing associated with ADP calcination [1].

Large-Aperture Non-Linear Optical (NLO) Crystal Manufacturing

Leveraging its superior large-scale growth kinetics and manageable defect profiles, KDP is the standard material procured for growing massive (>50 cm) frequency conversion crystals used in high-power laser systems, such as Inertial Confinement Fusion (ICF) drivers [1].

Premium Dry-Blend Agricultural and Hydroponic Fertilizers

Due to its non-hygroscopic nature, KDP is highly valued in the formulation of premium, fully water-soluble dry fertilizers. It prevents caking during bulk storage and ensures precise nutrient delivery without the water-weight variability seen in sodium-based phosphates[1].

Physical Description

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals
Liquid
Odourless, colourless crystals or white granular or crystalline powder
Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline]
COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.

Color/Form

Colorless crystals or white granular powder
White tetragonal crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

136.94060206 g/mol

Monoisotopic Mass

136.94060206 g/mol

Heavy Atom Count

6

Density

2.34 g/cu cm
2.34 g/cm³

Odor

Odorless

Melting Point

253 °C

UNII

4J9FJ0HL51

Related CAS

66923-00-0

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 717 of 784 companies (only ~ 8.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used in buffers (determination of pH, pharmaceutical production, urinary acidifier, paper processing, baking powder, and food), nutrient solutions, yeast foods, special liquid fertilizers, sonar systems and other electronic applications; Used as a nutritional supplement in foods, a nonlinear optical material for laser use, and in wastewater treatment;

Therapeutic Uses

The solution is intended to provide phosphate ion, (PO4-3) for addition to large volume infusion fluids for intravenous use. Potassium Phosphates Injection, USP, 3 mM P/mL, is indicated as a source of phosphorus, for addition to large volume intravenous fluids, to prevent or correct hypophosphatemia in patients with restricted or no oral intake. It is also useful as an additive for preparing specific intravenous fluid formulas when the needs of the patient cannot be met by standard electrolyte or nutrient solutions. The concomitant amount of potassium (4.4 mEq/mL) must be calculated into total electrolyte content of such prepared solutions.
Urinary acidification by potassium and sodium phosphates combination and monobasic potassium phosphate augments the efficacy of methenamine mandelate and methenamine hippurate, which are dependent upon an acid medium for antibacterial activity. Phosphates eliminate the odor, rash, and turbidity present with ammoniacal urine associated with urinary tract infections. However, use of phosphates for urea splitting urinary tract infections may predispose to struvite stones that form in alkaline urine. /Included in US product labeling/
Potassium and sodium phosphates combination and monobasic potassium phosphate have been used to reduce urinary calcium concentration and help prevent precipitation of calcium deposits in the urinary tract. /Included in US product labeling/
At the renal distal tubule, the secretion of hydrogen by the tubular cell in exchange for sodium in the tubular urine converts dibasic phosphate salts to monobasic phosphate salts. Therefore, large amounts of acid can be excreted without lowering the pH of the urine to a degree that would block hydrogen transport by a high concentration gradient between the tubular cell and luminal fluid. /Phosphates/
For more Therapeutic Uses (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (7 total), please visit the HSDB record page.

Pharmacology

Potassium is the major cation of intracellular fluid and is essential for maintenance of acid-base balance, isotonicity, and electrodynamic characteristics of the cell. Potassium is an important activator in many enzymatic reactions and is essential to a number of physiologic processes including transmission of nerve impulses; contraction of cardiac, smooth, and skeletal muscles; gastric secretion; renal function; tissue synthesis; and carbohydrate metabolism. Phosphate is a major intracellular anion that participates in providing energy for metabolism of substrates and contributes to important metabolic and enzymatic reactions in almost all organs and tissues. Phosphate exerts a modifying influence on calcium concentrations, a buffering effect on acid-base equilibrium, and has a major role in the renal excretion of hydrogen ions.

MeSH Pharmacological Classification

Cariostatic Agents

Mechanism of Action

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria.

Other CAS

16068-46-5
7778-77-0

Absorption Distribution and Excretion

Potassium salts are well absorbed from the GI tract. Ingested phosphates are absorbed from the gastrointestinal tract. However, the presence of large amounts of calcium or aluminum may lead to formation of insoluble phosphate and reduce the net absorption. Vitamin D stimulates phosphate absorption.
Renal (90%) and fecal (10%) Phosphates Potassium is excreted mainly by the kidneys. Small amounts of potassium may be excreted via the skin and intestinal tract, but most of the potassium excreted into the intestine is later reabsorbed.
Potassium first enters the extracellular fluid and is then actively transported into the cells where its concentration is up to 40 times that outside the cell. Dextrose, insulin, and oxygen facilitate movement of potassium into cells.
Phosphates are rapidly cleared by dialysis. Dialysis can also be used to treat other electrolyte abnormalities such as hypernatremia, hypocalcemia, and hypomagnesemia.
Intravenously infused phosphorus not taken up by the tissues is excreted almost entirely in the urine.
Potassium salts are well absorbed from the GI tract. ... Potassium first enters the extracellular fluid and is then actively transported into the cells where its concentration is up to 40 times that outside the cell. Dextrose, insulin, and oxygen facilitate movement of potassium into cells. In healthy adults, plasma potassium concentrations generally range from 3.5-5 mEq/L. Plasma concentrations up to 7.7 mEq/L may be normal in neonates. ... Potassium is excreted mainly by the kidneys. The cation is filtered by the glomeruli, reabsorbed in the proximal tubule, and secreted in the distal tubule, the site of sodium-potassium exchange. Tubular secretion of potassium is also influenced by chloride ion concentration, hydrogen ion exchange, acid-base equilibrium, and adrenal hormones. Healthy patients on potassium-free diets usually excrete 40-50 mEq of potassium daily. ... Small amounts of potassium may be excreted via the skin and intestinal tract, but most of the potassium excreted into the intestine is later reabsorbed. /Potassium Supplements/
More than 90% of plasma phosphate is freely filtered at the glomerulus, and 80% is actively reabsorbed, predominatly in the initial segment of the proximal convoluted tubule but also in th e proximal straight tubule (pars recta). ... Parathyroid hormone (PTH) increases urinary phosphate excretion by blocking phosphate absorption. Expansion of plasma volume increases urinary phosphate excretion. /Phosphate/
Transport of phosphate from the intestinal lumen is an active, energy-dependent process ... In adults, about two-thirds of the ingested phosphate is absorbed and is excreted almost entirely into the urine. In growing children, phosphate balance is positive, and plasma concentrations of phosphate in plasma are higher in children than in adults. /Phosphates/
For more Absorption, Distribution and Excretion (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (6 total), please visit the HSDB record page.

Wikipedia

Monopotassium phosphate

Drug Warnings

Potassium Phosphates Injection is contraindicated in diseases where high potassium, high phosphorus or low calcium levels may be encountered.
Hypophosphatemia should be avoided during periods of total parenteral nutrition, or other lengthy periods of intravenous infusions. Serum phosphorus levels should be regularly monitored, and appropriate amounts of phosphorus should be added to the infusions to maintain normal serum phosphorus levels. Intravenous infusion of inorganic phosphorus may be accompanied by a decrease in the serum level and urinary excretion of calcium. The normal level of serum inorganic phosphorus is 3.0 to 4.5 mg/dL in adults and 4.0 to 7.0 mg/dL in children.
To avoid potassium or phosphorus intoxication, infuse solutions containing potassium phosphates slowly. In patients with severe renal or adrenal insufficiency, administration of Potassium Phosphates Injection may cause potassium intoxication. Infusing high concentrations of phosphorus may cause hypocalcemia, and calcium levels should be monitored.
Solutions which contain potassium ions should be used with great care if at all, in patients with hyperkalemia, severe renal failure and in conditions in which potassium retention is present.
For more Drug Warnings (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (16 total), please visit the HSDB record page.

Biological Half Life

In healthy children with phosphate overdose, half-life was 4.8 to 10.6 hours, and was prolonged to 17 hours in a child with renal insufficiency.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; YEAST_FOOD; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

Potassium monophosphates are usually produced by the same process as the corresponding sodium salts, i.e., from phosphoric acid and potassium hydroxide. For KH2PO4, the cheaper potassium chloride is also used instead of KOH. Various methods have been suggested for quantitative removal of the hydrogen chloride formed: use of ion exchangers, long-chain tertiary amines, or distillation with octane.
Action of phosphoric acid on potassium carbonate.

General Manufacturing Information

Utilities
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Petroleum Refineries
Cyclic Crude and Intermediate Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Transportation Equipment Manufacturing
Computer and Electronic Product Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Industrial Gas Manufacturing
Primary Metal Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Phosphoric acid, potassium salt (1:1): ACTIVE
Phosphoric acid, potassium salt (1:?): ACTIVE

Analytic Laboratory Methods

Analyte: monopotassium phosphate; matrix: chemical identification; procedure: reaction with sodium bitartrate produces a white crystalline precipitate that is soluble in ammonium hydroxide and in solutions of alkali hydroxides and carbonates (potassium test) /monobasic potassium phosphate/
Analyte: monopotassium phosphate; matrix: chemical identification; procedure: reaction with silver nitrate produces a yellow precipitate that is soluble in nitric acid and in ammonium hydroxide (phosphate test) /monobasic potassium phosphate/
Analyte: monopotassium phosphate; matrix: chemical purity; procedure: dilution with water; titration with sodium hydroxide to the inflection point to a pH of about 9.1 /monobasic potassium phosphate/

Storage Conditions

Store at 20 to 25 °C (68 to 77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Potassium phosphates injection should be stored at controlled room temperature. /Potassium phosphates/

Interactions

Potassium supplements should not be administered to patients receiving potassium-sparing drugs such as amiloride, spironolactone, and triamterene. /Potassium Supplements/
Concurrent use with potassium and sodium phosphates combination or monobasic potassium phosphate may increase plasma concentrations of salicylates since salicylate excretion is decreased in acidified urine; addition of these phosphates to patients stabilized on a salicylate may lead to toxic salicylate concentrations.
Concurrent use with foods or medicines containing phosphates will decrease iron absorption because of the formation of less soluble or insoluble complexes; iron supplements should not be taken within 1 hour before or 2 hours after ingestion of phosphates. /Phosphates/
Use of potassium phosphates injection in digitalized patients with severe or complete heart block is not recommended because of possible hyperkalemia. /Phosphates/
For more Interactions (Complete) data for MONOPOTASSIUM DIHYDROGEN PHOSPHATE (8 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Pubchem
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